1-ethyl-3-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
Overview
Description
The compound “1-ethyl-3-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and oxadiazole rings. The ethyl group attached to the pyridine ring and the methylamino)methyl group attached to the oxadiazole ring would also be key features .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridine and oxadiazole rings, as well as the ethyl and methylamino)methyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and oxadiazole rings could influence its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Characterization
1,2,4-Oxadiazole derivatives, including structures similar to 1-ethyl-3-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one, are synthesized for various applications, emphasizing their potential in developing novel pharmacological agents. For example, compounds with the 1,2,4-oxadiazole moiety have been prepared through multiple synthetic routes. These compounds exhibit promising hypertensive activity and are characterized by a range of techniques such as IR, NMR, and single-crystal X-ray crystallography to ascertain their structure and potential bioactivity (Kumar & Mashelker, 2007), (Liu et al., 2019).
Antibacterial and Antimicrobial Activities
Several studies have focused on the antimicrobial and antibacterial properties of 1,2,4-oxadiazole derivatives. These compounds have been evaluated against a range of pathogens, demonstrating good to moderate activity. This suggests their potential use in developing new antimicrobial agents. Specific compounds within this class have shown excellent inhibitory effects against Xanthomonas oryzae pv. oryzae, with activities superior to commercial agents, indicating their relevance in addressing bacterial resistance (Bayrak et al., 2009), (Song et al., 2017).
Anticancer Activity
The incorporation of the 1,2,4-oxadiazole ring into heterocyclic compounds has also been explored for anticancer applications. Novel compounds synthesized with this core have been evaluated against various cancer cell lines, showing promising results. This includes the development of compounds with specific anticancer activities, highlighting the potential of 1,2,4-oxadiazole derivatives in cancer therapy research. The structural diversity and functionalization of these compounds play a crucial role in their bioactivity, offering insights into the design of new anticancer drugs (Nagender et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-ethyl-3-[5-(methylaminomethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-3-15-6-4-5-8(11(15)16)10-13-9(7-12-2)17-14-10/h4-6,12H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKJTEPMCAWYLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NOC(=N2)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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